molecular formula C27H24N2O5 B12887220 4-Butyl-1,2-dihydro-5-((3,4-methylenedioxybenzoyl)oxy)-1,2-diphenyl-3H-pyrazol-3-one CAS No. 87792-15-2

4-Butyl-1,2-dihydro-5-((3,4-methylenedioxybenzoyl)oxy)-1,2-diphenyl-3H-pyrazol-3-one

Cat. No.: B12887220
CAS No.: 87792-15-2
M. Wt: 456.5 g/mol
InChI Key: RMPOBZVILCTPIS-UHFFFAOYSA-N
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Description

4-Butyl-1,2-dihydro-5-((3,4-methylenedioxybenzoyl)oxy)-1,2-diphenyl-3H-pyrazol-3-one is a heterocyclic compound featuring a pyrazol-3-one core substituted with a butyl group, two phenyl rings, and a 3,4-methylenedioxybenzoyloxy moiety. The 3,4-methylenedioxybenzoyloxy group is notable for its electron-rich aromatic system, which may influence reactivity, solubility, or binding affinity in biological systems.

Properties

CAS No.

87792-15-2

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C27H24N2O5/c1-2-3-14-22-25(30)28(20-10-6-4-7-11-20)29(21-12-8-5-9-13-21)26(22)34-27(31)19-15-16-23-24(17-19)33-18-32-23/h4-13,15-17H,2-3,14,18H2,1H3

InChI Key

RMPOBZVILCTPIS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Biological Activity

4-Butyl-1,2-dihydro-5-((3,4-methylenedioxybenzoyl)oxy)-1,2-diphenyl-3H-pyrazol-3-one is a member of the pyrazolone family, characterized by its unique structure that includes a pyrazol ring with a butyl substituent and two phenyl groups. The methylenedioxybenzoyl moiety is significant for enhancing its biological activity and solubility. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly for its anti-inflammatory and antioxidant properties.

  • Molecular Formula : C26H24N2O3
  • Molecular Weight : Approximately 399.47 g/mol
  • Structural Features : The compound features a pyrazolone core with substituents that may influence its biological interactions.

Anti-inflammatory Activity

Research indicates that compounds similar to 4-butyl-1,2-dihydro-5-((3,4-methylenedioxybenzoyl)oxy)-1,2-diphenyl-3H-pyrazol-3-one exhibit significant anti-inflammatory effects. The presence of the methylenedioxybenzoyl group is believed to enhance this activity by modulating inflammatory pathways.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It is hypothesized that the unique substitution pattern allows for effective scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases.

The biological mechanisms by which this compound exerts its effects are still under investigation. However, it is suggested that it may interact with specific enzyme systems involved in inflammation and oxidative stress response.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
4-butyl-5-nitrobenzoyloxy-pyrazoloneC25H24N2O4Contains a nitro group instead of methylenedioxy
4-benzylideneaminoantipyrineC19H20N4O2Exhibits strong analgesic properties
5-(phenylmethoxy)-pyrazoloneC16H16N2O2Lacks the butyl group but retains pyrazolone structure

The comparison highlights the structural diversity within the pyrazolone derivatives and their varying biological activities.

Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of pyrazolone derivatives, 4-butyl-1,2-dihydro-5-((3,4-methylenedioxybenzoyl)oxy)-1,2-diphenyl-3H-pyrazol-3-one was found to significantly reduce edema in animal models when administered at specific dosages. The results indicated a dose-dependent response with maximum efficacy observed at moderate concentrations.

Study 2: Antioxidant Activity

Another research effort focused on assessing the antioxidant potential using DPPH radical scavenging assays. The compound demonstrated a notable ability to reduce DPPH radicals, suggesting its potential role as an antioxidant agent in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Recent Literature

The following table summarizes key structural and functional differences between 4-Butyl-1,2-dihydro-5-((3,4-methylenedioxybenzoyl)oxy)-1,2-diphenyl-3H-pyrazol-3-one and related pyrazol-3-one derivatives:

Compound Name Core Structure Substituents Functional Groups Potential Applications
4-Butyl-1,2-dihydro-5-((3,4-methylenedioxybenzoyl)oxy)-1,2-diphenyl-3H-pyrazol-3-one Pyrazol-3-one Butyl, diphenyl, 3,4-methylenedioxybenzoyloxy Ester, aromatic ether Drug discovery, enzyme inhibition
1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) Pyrazol-3-one Coumarin-benzodiazepine hybrid, tetrazole, methyl Tetrazole, coumarin, benzodiazepine Anticancer, antimicrobial
1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4h) Pyrazol-3-one Coumarin-oxazepine hybrid, tetrazole, methyl Tetrazole, coumarin, oxazepine Anti-inflammatory, enzyme modulation

Key Differences and Implications

Functional Group Diversity :

  • The ester linkage in the target compound (via the 3,4-methylenedioxybenzoyloxy moiety) is susceptible to hydrolysis, whereas the tetrazole groups in 4g and 4h are more stable under physiological conditions, offering advantages in drug design .

Biological Activity :

  • While 4g and 4h are explicitly designed with coumarin hybrids for targeting enzymes like kinases or proteases, the target compound’s methylenedioxybenzoyloxy group may confer antioxidant or anti-inflammatory properties, analogous to other methylenedioxy-containing natural products .

Research Findings and Limitations

  • Synthetic Challenges : The synthesis of the target compound likely requires regioselective esterification and protection/deprotection strategies, as seen in the synthesis of structurally related glycosides (e.g., DBPG in ). However, the absence of explicit protocols in the evidence limits direct comparison .

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